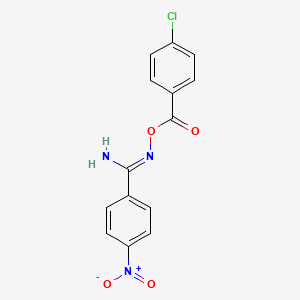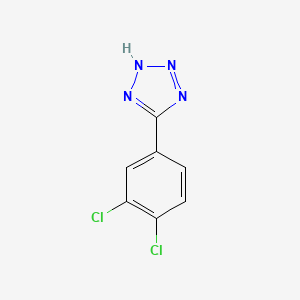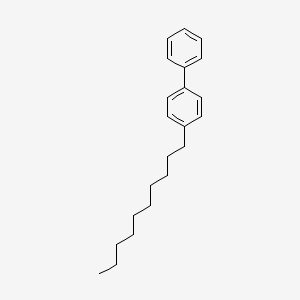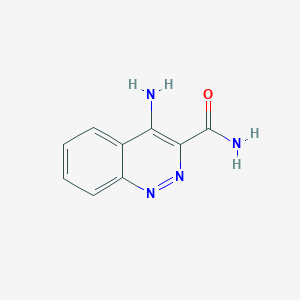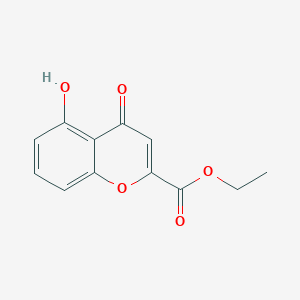
ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate, also known as ethyl coumarin-3-carboxylate, is a synthetic compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in plants, and they have a wide range of biological activities such as anti-inflammatory, anticoagulant, and antitumor properties. Ethyl coumarin-3-carboxylate has been synthesized in the laboratory and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
“Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” is a chemical compound with diverse applications in scientific research. It’s part of the 2H/4H-chromene class of compounds, which are important heterocyclic compounds with versatile biological profiles .
The 2H/4H-chromene class, to which this compound belongs, has been found to have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These compounds have a simple structure and mild adverse effects, and researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
“Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” is a part of the 2H/4H-chromene class of compounds, which are known for their diverse biological activities . Here are some potential applications based on the properties of this class of compounds:
-
Anticancer Activity The 2H/4H-chromene class of compounds, including “ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate”, has shown promising anticancer activity . The specific mechanisms of action and the types of cancer it targets would require further research.
-
Anticonvulsant Activity Compounds in the 2H/4H-chromene class have demonstrated anticonvulsant activity . They could potentially be used in the development of new treatments for epilepsy and other seizure disorders.
-
Antimicrobial Activity These compounds have shown antimicrobial activity, suggesting potential use in combating various bacterial and fungal infections .
-
Anticholinesterase Activity The 2H/4H-chromene compounds have exhibited anticholinesterase activity , which could make them useful in treating conditions like Alzheimer’s disease.
-
Antituberculosis Activity The compounds have shown activity against tuberculosis , indicating potential use in the development of new antituberculosis drugs.
-
Antidiabetic Activity The 2H/4H-chromene compounds have demonstrated antidiabetic activities , suggesting they could be used in the treatment of diabetes.
While specific research on “ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” is limited, it’s part of the 2H/4H-chromene class of compounds, which are known for their diverse biological activities . Here are some additional potential applications based on the properties of this class of compounds:
-
Synthesis of Novel Pharmaceuticals The unique properties of “ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” make it useful for synthesizing novel pharmaceuticals. The specific drugs that could be synthesized and their potential uses would require further research.
-
Facilitating Medicinal Chemistry Studies This compound can facilitate medicinal chemistry studies. It could be used in various research contexts to understand the properties of new compounds and their potential therapeutic effects.
-
Structure-Activity Relationship (SAR) Studies The parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series . This could help in understanding how the structure of a molecule relates to its observed activity.
-
Inhibitory Activity Against Monoamine Oxidase (MAO) Molecules containing the 2H/4H-chromene scaffold exhibit noteworthy potency, such as inhibitory activity against monoamine oxidase (MAO) . This suggests potential use in the treatment of psychiatric and neurological disorders.
-
Development of New Drug Candidates The 4H-chromene has attracted considerable attention as an important structural motif for the discovery of new drug candidates . This suggests that “ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” could potentially be used in the development of new drugs.
-
Metabolite of Species This compound has been found in the hindgut, hemolymph, and brain of Bombus terrestris (bumblebee) . This suggests potential applications in ecological or environmental studies.
Propriétés
IUPAC Name |
ethyl 5-hydroxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)10-6-8(14)11-7(13)4-3-5-9(11)17-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCWNDBOHDDRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384261 | |
| Record name | ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
CAS RN |
50521-64-7 | |
| Record name | ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethoxycarbonyl)-5-hydroxychromone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G8GZ49H7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


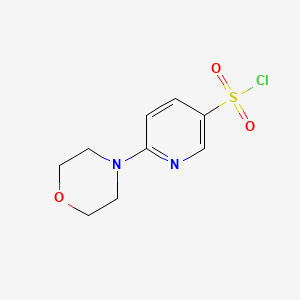
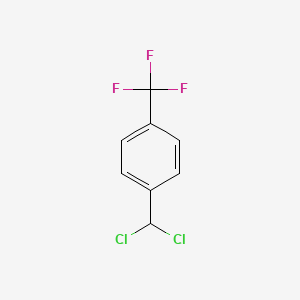
![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)
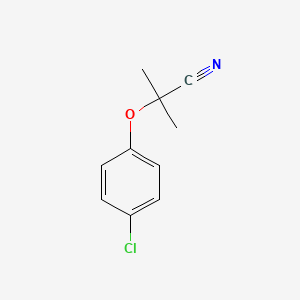
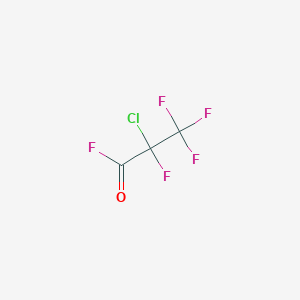

![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)
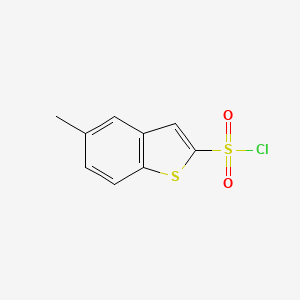
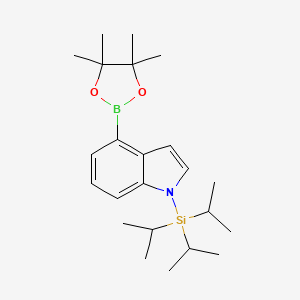
![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)
